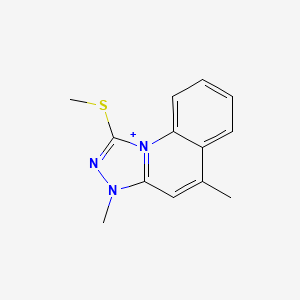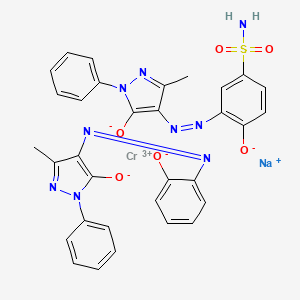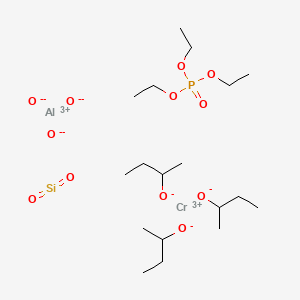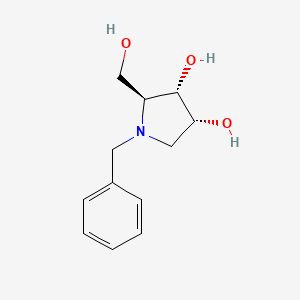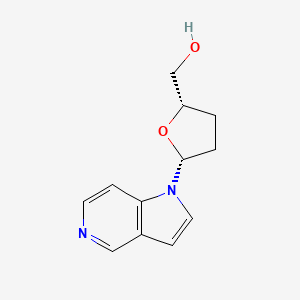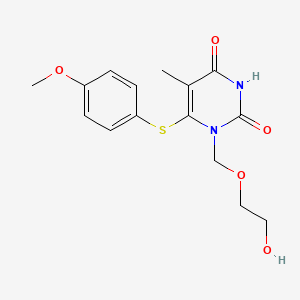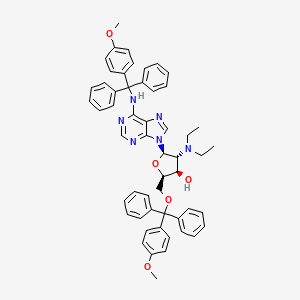
9H-Purin-6-amine, 9-(2-deoxy-2-(diethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(2-deoxy-2-(diethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(diethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. Industrial production methods may involve the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9H-Purin-6-amine, 9-(2-deoxy-2-(diethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or enzyme activity. The modified sugar moiety enhances its binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of DNA polymerase or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-(diethylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- stands out due to its unique structural features and enhanced reactivity. Similar compounds include:
Adenosine analogs: These compounds share the purine base but differ in the sugar moiety and functional groups.
Nucleoside analogs: These compounds are used in antiviral and anticancer therapies but may lack the specific modifications present in this compound. The uniqueness of this compound lies in its combination of functional groups and structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
134934-78-4 |
|---|---|
Formule moléculaire |
C54H54N6O5 |
Poids moléculaire |
867.0 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-(diethylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-5-59(6-2)48-49(61)46(35-64-54(41-23-15-9-16-24-41,42-25-17-10-18-26-42)43-29-33-45(63-4)34-30-43)65-52(48)60-37-57-47-50(55-36-56-51(47)60)58-53(38-19-11-7-12-20-38,39-21-13-8-14-22-39)40-27-31-44(62-3)32-28-40/h7-34,36-37,46,48-49,52,61H,5-6,35H2,1-4H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
Clé InChI |
XAPBESUSLQWZKI-JKGXBWLBSA-N |
SMILES isomérique |
CCN(CC)[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
SMILES canonique |
CCN(CC)C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


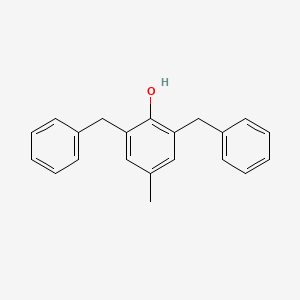

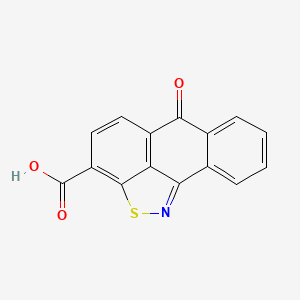
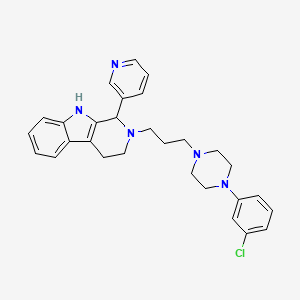
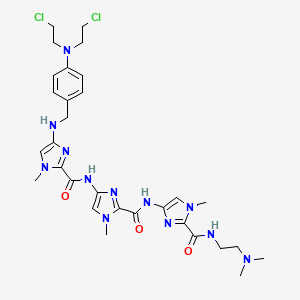
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)


